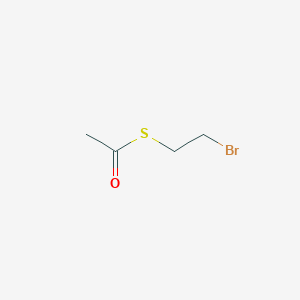
Ethyl 3-oxo-2-(trifluoromethyl)butanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-oxo-2-(trifluoromethyl)butanoate and related compounds involves several chemical strategies, including regio- and stereo-specific preparations from precursor compounds. For instance, the synthesis of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate from ethyl 4,4,4-trifluoro-2-butynote through the Sonogashira reaction highlights the complexity and specificity required in these chemical syntheses (Qing & Zhang, 1997).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been a subject of detailed investigation using spectroscopic and diffractometric techniques. These studies have elucidated the polymorphic forms of related compounds, providing insight into their molecular conformations and the impact of trifluoromethyl groups on their structural properties (Vogt et al., 2013).
Chemical Reactions and Properties
This compound serves as a precursor for various chemical reactions, leading to the synthesis of diverse trifluoromethyl heterocycles. The versatility of this compound in reactions, such as those catalyzed by rhodium(II) or copper(II), demonstrates its utility in creating a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, and other heterocycles (Honey et al., 2012).
Physical Properties Analysis
The physical properties of this compound, including its polymorphism, have been studied using various analytical techniques. These investigations provide valuable information on the material's phase behavior, crystallography, and thermodynamic properties, essential for its application in different domains.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards nucleophiles, electrophiles, and various solvents, have been extensively researched. This compound's ability to undergo diverse chemical transformations underscores its significance in synthetic chemistry and its potential as a building block for pharmaceuticals and materials science.
For more in-depth information and further reading on this compound, including its synthesis, molecular structure, and chemical properties, the following references are recommended:
Scientific Research Applications
Synthesis of Heterocycles
Ethyl 3-oxo-2-(trifluoromethyl)butanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. It facilitates the creation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Chemoselective Reactions
This compound is pivotal in chemoselective reactions, forming specific isomers. For example, novel (1H-1,2,3-triazol-5-yl)acetic acids have been synthesized through its reaction with aryl azides under varying conditions (Pokhodylo et al., 2009).
Structural Analysis
Structural analysis of compounds related to this compound reveals intricate chemical structures and interactions. For instance, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, synthesized from this compound, exhibits a monoclinic P21 space group with specific cell parameters (Wu, 2014).
Discovery of New Classes of Inhibitors
In medicinal chemistry, derivatives of this compound have led to the discovery of new classes of inhibitors, such as sortase A transpeptidase inhibitors. These compounds show promise in tackling Gram-positive pathogens and exhibit antibiofilm activity (Maggio et al., 2016).
Application in Organic Synthesis
This compound is used in various organic synthesis processes. For example, the synthesis of novel ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates is achieved through the Biginelli reaction using ethyl 3-oxo-4-(arylsulfonyl)butanoate (Harikrishnan et al., 2013).
Domino Reactions in Synthesis
Ethyl 3-oxo-4-(arylsulfonyl)butanoates are also involved in domino reactions, leading to the creation of densely functionalized cyclohexa-1,4-dienes and 1,2,5,6-tetrahydropyridines, highlighting its utility in synthesizing complex organic structures (Harikrishnan et al., 2012).
Regioselective Synthesis
The compound plays a role in the regioselective synthesis of various derivatives, like 2,6-dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives. This highlights its utility in achieving specificity in chemical reactions (Yang et al., 2013).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
ethyl 3-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(12)5(4(2)11)7(8,9)10/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRYRSMBPVPPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336759 | |
| Record name | Ethyl 3-oxo-2-(trifluoromethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116046-53-8 | |
| Record name | Ethyl 3-oxo-2-(trifluoromethyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















